molecular formula C10H13N3O3 B2760403 ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate CAS No. 39716-48-8

ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No.: B2760403
CAS No.: 39716-48-8
M. Wt: 223.232
InChI Key: LBUWFLGJLUHKJK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a heterocyclic compound with a molecular weight of 223.23 g/mol. It is characterized by a pyridazine ring fused with a pyridine ring, forming a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring, followed by cyclization with a suitable aldehyde or ketone to introduce the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-4-3-8-7(6-13)5-9(14)12-11-8/h5H,2-4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUWFLGJLUHKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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